molecular formula C14H22N4O B8110010 rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine

rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine

カタログ番号: B8110010
分子量: 262.35 g/mol
InChIキー: VAHLAAJVSDYUKF-CHWSQXEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine: is a complex organic compound characterized by its unique decahydropyrido[4,3-f][1,4]oxazepine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: Starting with ethylamine and a suitable diketone, the pyrimidine ring is formed through a cyclization reaction.

    Construction of the decahydropyrido[4,3-f][1,4]oxazepine core: This involves a series of cyclization and hydrogenation reactions, often using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Final coupling: The pyrimidine ring is then coupled with the decahydropyrido[4,3-f][1,4]oxazepine core under specific conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For improved efficiency and scalability.

    Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, depending on the desired product.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Conditions vary widely but often involve polar aprotic solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of alcohols or amines.

    Substitution: Produces a variety of substituted derivatives, depending on the reagents used.

科学的研究の応用

rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Explored for its potential use in the development of novel materials with specific properties.

作用機序

The mechanism of action of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

  • rel-(5aR,9aS)-4-(5-methylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
  • rel-(5aR,9aS)-4-(5-phenylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine

Uniqueness

rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine is unique due to its specific ethyl

特性

IUPAC Name

(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-11-7-16-14(17-8-11)18-5-6-19-13-9-15-4-3-12(13)10-18/h7-8,12-13,15H,2-6,9-10H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHLAAJVSDYUKF-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCOC3CNCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(N=C1)N2CCO[C@@H]3CNCC[C@@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。